Azepane-3-carbonitrile hcl
Overview
Description
Azepane-3-carbonitrile hydrochloride is a heterocyclic compound with a seven-membered ring structure containing nitrogenThe molecular formula of azepane-3-carbonitrile hydrochloride is C7H13ClN2, and it has a molecular weight of 160.64 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azepane-3-carbonitrile hydrochloride typically involves the cyclization of linear precursors. One common method is the Pd/LA-catalyzed decarboxylation, which proceeds under mild conditions and produces CO2 as a byproduct . This method allows for the creation of non-fused N-aryl azepane derivatives with a diverse range of functional groups.
Industrial Production Methods: Industrial production of azepane-3-carbonitrile hydrochloride often involves large-scale cyclization reactions. These reactions are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Azepane-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ hydrogenation or other reducing agents to remove oxygen or introduce hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is frequently used for hydrogenation reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Azepane-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of novel inhibitors and DNA-binding reagents.
Medicine: Azepane derivatives have shown potential as antidiabetic, anticancer, and analgesic agents.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of azepane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This interaction can disrupt various biological processes, leading to therapeutic effects such as pain relief or cancer cell inhibition .
Comparison with Similar Compounds
Piperidine: A six-membered nitrogen-containing ring, commonly found in pharmaceuticals.
Pyrrolidine: A five-membered nitrogen-containing ring, also prevalent in medicinal chemistry.
Azepine: A seven-membered ring similar to azepane but with different functional groups
Uniqueness: Azepane-3-carbonitrile hydrochloride is unique due to its seven-membered ring structure, which provides distinct chemical properties and reactivity compared to six- and five-membered rings. This uniqueness makes it a valuable compound for developing new pharmaceuticals and other chemical products .
Properties
IUPAC Name |
azepane-3-carbonitrile;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-7-3-1-2-4-9-6-7;/h7,9H,1-4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGLZILQCHJRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007917-48-6 | |
Record name | 1H-Azepine-3-carbonitrile, hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007917-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.